molecular formula C14H21NO B8577846 5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran CAS No. 178322-43-5

5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran

Cat. No.: B8577846
CAS No.: 178322-43-5
M. Wt: 219.32 g/mol
InChI Key: BXNGFZZPAVKRDG-UHFFFAOYSA-N
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Description

5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

178322-43-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-2H-1-benzofuran-5-amine

InChI

InChI=1S/C14H21NO/c1-13(2,3)10-6-9(15)7-11-12(10)16-8-14(11,4)5/h6-7H,8,15H2,1-5H3

InChI Key

BXNGFZZPAVKRDG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2C(C)(C)C)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following general procedure D and using 5-bromo-7-t-butyl-3,3-dimethyl-2,3-dihydro-benzofuran (Compound 10, see J. Med. Chem. 1998, 41, 1124-1137; 2.0 g, 5.5 mmol), benzophenone imine (1.2 g, 6.64 mmol), sodium-tert-butoxide (0.74 g, 7.75 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 g, 0.026 mmol) and (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.050 g, 0.078 mmol) in 10 mL of anhydrous toluene, followed by hydrolysis of the intermediary imine with 2M hydrochloric acid in tetrahydrofuran, the title compound was obtained as an oil (0.95 g, 72%). 1H NMR (300 MHz, CDCl3): δ 6.49 (d, 1H, J=2.4 Hz), 6.39 (d, 1H, J=2.4 Hz), 4.17 (s, 2H), 3.38 (br s, 2H), 1.37 (s, 9H), 1.32 (s, 6H).
Quantity
0.025 g
Type
catalyst
Reaction Step One
Name
5-bromo-7-t-butyl-3,3-dimethyl-2,3-dihydro-benzofuran
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Compound 10
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reactant
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1.2 g
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reactant
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0.74 g
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reactant
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Quantity
0.05 g
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reactant
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[Compound]
Name
imine
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reactant
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10 mL
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Yield
72%

Synthesis routes and methods III

Procedure details

A mixture of 7-tert-butyl-3,3-dimethyl-5-nitro-2,3-dihydrobenzo[b]furan (2.2 g, 8.8 mmol) and 10% Pd on charcoal (220 mg) in EtOH (60 mL) is hydrogenated at 24° C. and 40 psi of H2 for 3 h. The reaction is monitored by TLC (EtOAC:hexane, 1:19). The reaction mixture is vented to N2, filtered through Celite, and evaporated to yield 5-amino-7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan as a purple solid.
Quantity
2.2 g
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reactant
Reaction Step One
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Quantity
60 mL
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solvent
Reaction Step One
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220 mg
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catalyst
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Synthesis routes and methods IV

Procedure details

A suspension of 7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzothiophene (2.6 g, 8.8 mmol) in absolute EtOH (60 mL) is hydrogenated at 40 psi of H2 pressure on a Parr hydrogenation apparatus for 3 h at 22° C. The reaction is judged complete by TLC (hexane:EtOAc, 19:1; visualized with Dragendorff reagent). The reaction mixture is filtered through Celite and evaporated to yield the title compound as a purple solid, which is used without further purification.
Name
7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzothiophene
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Dragendorff reagent
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A suspension of 7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran (2.2 g, 8.8 mmol) and 10% palladium on carbon (200 mg) in absolute EtOH (60 mL) is hydrogenated at 40 psi of H2 pressure on a Parr hydrogenation apparatus for 3 h at 22° C. The reaction is judged complete by TLC (hexane:EtOAc, 19:1; visualized with Dragendorff reagent). The reaction mixture is filtered through Celite and evaporated to yield the title compound as a purple solid (1.7 g, 88%), which is used without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mg
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catalyst
Reaction Step One
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Quantity
60 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Dragendorff reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

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